

Preparing Famitinib Malate for In Vivo Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in cancer research by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] Its primary targets include vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-Kit), FMS-like tyrosine kinase-3 (Flt-3), and the RET proto-oncogene.[1] [3] This document provides detailed application notes and protocols for the preparation and administration of famitinib malate for in vivo studies, ensuring consistency and reproducibility in preclinical research.

Physicochemical Properties and Storage

Famitinib malate is a yellow powder.[4] Proper storage is critical to maintain its stability and activity.



Property	Value	Source
Molecular Formula	C27H33FN4O7	[5][6]
Molecular Weight	544.57 g/mol	[2][5]
Appearance	Yellow powder	[4]
Storage (Powder)	2 years at -20°C	[2][3]
Storage (DMSO Stock)	2 weeks at 4°C, 6 months at -80°C	[2][3]

Solubility Data

The solubility of **famitinib malate** can vary depending on the solvent and conditions. It is sparingly soluble in aqueous buffers.[7] For in vivo applications, careful selection of a vehicle is necessary to ensure appropriate delivery.

Solvent	Solubility	Conditions	Source
Dimethyl Sulfoxide (DMSO)	~5 mg/mL	-	[7]
DMSO	≥ 15 mg/mL	-	[8]
1:3 DMSO:PBS (pH 7.2)	~0.25 mg/mL	-	[7]
Water	12.5 mg/mL	Requires sonication and pH adjustment to 3 with HCI	[8]
100 mM Citrate Buffer	10 mg/mL	Suspended solution, requires sonication and pH adjustment to 5 with HCI	[8]

In Vivo Formulation and Dosing in Rodent Models



For oral administration in rodent models, **famitinib malate** is typically prepared as a suspension.

Parameter	Recommendation	Species	Source
Vehicle	Physiological saline	Mice	[9]
Alternative Vehicle	0.5% Carboxymethylcellulos e (CMC) in water	General	Best Practice
Concentration	10 mg/mL	Mice	[4][9]
Dosage	50 mg/kg	Mice	[4][9]
Administration Route	Oral gavage	Mice	[9]
Frequency	Once daily	Mice	[9]

Note: A dose of 100 mg/kg has been tested but showed greater toxicity with similar efficacy to the 50 mg/kg dose.[4]

Pharmacokinetic Parameters in Rodents

Understanding the pharmacokinetic profile of familinib in preclinical models is essential for designing experiments and interpreting results. The following data is from studies in Sprague-Dawley rats.

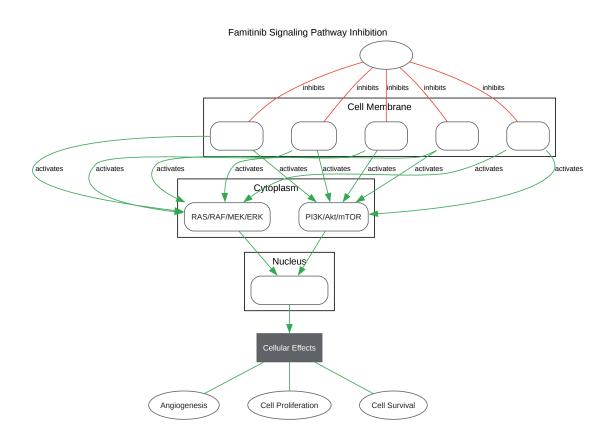


Parameter	Value	Species	Source
Bioavailability	40.9%	Rats	[10]
Tmax (Time to Peak Concentration)	~6.3 hours	Rats	[10]
t1/2 (Half-life)	9.5 hours	Rats	[10]
Cmax (Peak Concentration)	Varies with dose	Rats	[11]
AUC (Area Under the Curve)	Varies with dose	Rats	[11]

Signaling Pathway Inhibited by Famitinib

Familinib targets multiple receptor tyrosine kinases, leading to the inhibition of downstream signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis.





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Caption: Familinib inhibits multiple receptor tyrosine kinases.



Experimental Protocols

1. Preparation of **Famitinib Malate** Stock Solution (100 mg/mL in DMSO)

Materials:

- Famitinib malate powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipette

Protocol:

- Weigh the required amount of **famitinib malate** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mg/mL.
- Vortex the tube thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3]
- 2. Preparation of **Famitinib Malate** Oral Suspension (10 mg/mL in Physiological Saline)

Materials:

- Famitinib malate powder
- Physiological saline (0.9% NaCl), sterile
- Sterile conical tube or bottle



- Homogenizer or sonicator
- Stir plate and stir bar

Protocol:

- Calculate the total volume of suspension needed for the study.
- Weigh the required amount of famitinib malate powder and place it in a sterile conical tube or bottle.
- Add a small volume of physiological saline to the powder to create a paste.
- Gradually add the remaining volume of physiological saline while continuously stirring or vortexing to ensure a uniform mixture.
- For a more homogeneous suspension, use a homogenizer or sonicator. Sonicate in short bursts on ice to prevent degradation of the compound.
- Visually inspect the suspension to ensure there are no large aggregates.
- Store the suspension at 4°C, protected from light.[4] It is recommended to prepare the suspension fresh daily. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.
- 3. Animal Dosing Protocol (Oral Gavage)

Materials:

- Prepared famitinib malate oral suspension
- Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
- Syringes (1 mL)
- Animal scale

Protocol:

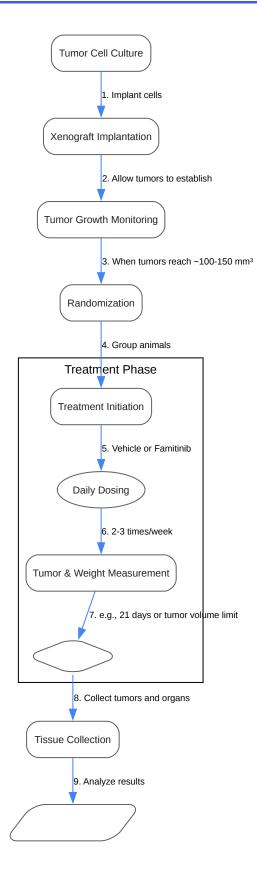


- Warm the famitinib malate suspension to room temperature and vortex thoroughly immediately before dosing to ensure homogeneity.
- Weigh each animal to determine the correct volume of suspension to administer.
- Draw the calculated volume of the suspension into a syringe fitted with an oral gavage needle.
- · Gently restrain the animal.
- Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
- Monitor the animal for a short period after dosing to ensure there are no adverse reactions.
- Record the date, time, animal ID, weight, and administered dose.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft model.





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Caption: Workflow for a typical in vivo xenograft study.



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